molecular formula C10H10ClN B596696 6-(2-Chloroethyl)-1H-indole CAS No. 1253654-38-4

6-(2-Chloroethyl)-1H-indole

Cat. No.: B596696
CAS No.: 1253654-38-4
M. Wt: 179.647
InChI Key: BNTLHZBOFSMIES-UHFFFAOYSA-N
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Description

6-(2-Chloroethyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloroethyl group attached to the sixth position of the indole ring. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroethyl)-1H-indole typically involves the introduction of a chloroethyl group to the indole ring. One common method is the reaction of indole with 2-chloroethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroethyl)-1H-indole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 6-(2-hydroxyethyl)-1H-indole using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of 6-(2-azidoethyl)-1H-indole or 6-(2-thiocyanatoethyl)-1H-indole.

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 6-(2-hydroxyethyl)-1H-indole.

Scientific Research Applications

6-(2-Chloroethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 6-(2-Chloroethyl)-1H-indole involves its interaction with biological targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of enzyme activity or disruption of cellular processes. This compound may also induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Bromoethyl)-1H-indole: Similar structure but with a bromoethyl group instead of a chloroethyl group.

    6-(2-Hydroxyethyl)-1H-indole: Contains a hydroxyethyl group instead of a chloroethyl group.

    6-(2-Azidoethyl)-1H-indole: Contains an azidoethyl group instead of a chloroethyl group.

Uniqueness

6-(2-Chloroethyl)-1H-indole is unique due to the presence of the chloroethyl group, which imparts specific reactivity and biological activity. The chloroethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

6-(2-chloroethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,12H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTLHZBOFSMIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745129
Record name 6-(2-Chloroethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253654-38-4
Record name 6-(2-Chloroethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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